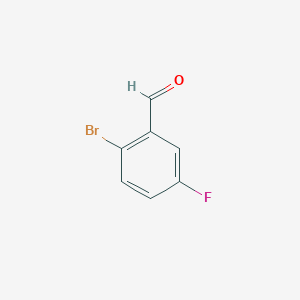

2-Bromo-5-fluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUCIKJLMFVWIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378371 | |

| Record name | 2-Bromo-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94569-84-3 | |

| Record name | 2-Bromo-5-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94569-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-5-fluorobenzaldehyde: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Aromatic Aldehyde

2-Bromo-5-fluorobenzaldehyde, identified by the CAS number 94569-84-3 , is a highly functionalized aromatic compound that has emerged as a critical building block in modern organic synthesis.[1][2] Its strategic placement of a bromine atom, a fluorine atom, and an aldehyde group on a benzene ring imparts a unique reactivity profile, making it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide provides an in-depth exploration of its chemical properties, synthesis, and diverse applications, with a focus on practical insights for laboratory and industrial settings.

At room temperature, this compound typically appears as a white to off-white crystalline solid.[2] The presence of both halogen substituents and a conjugated aldehyde moiety contributes to its chemical stability and versatile reactivity.[2] This synthetic organic compound is not known to occur naturally and is produced through selective halogenation of benzaldehyde derivatives.[2]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical and structural properties of this compound is essential for its effective application.

| Property | Value | Source |

| CAS Number | 94569-84-3 | [1] |

| Molecular Formula | C₇H₄BrFO | [1] |

| Molecular Weight | 203.01 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 51-56 °C | [5] |

| Purity | Typically ≥95.0% (GC) | [6] |

| Solubility | Soluble in common organic solvents | |

| Storage | Recommended at 2-8°C, under an inert atmosphere | [6][7] |

Ab initio electronic structure calculations have predicted that the lower energy conformer of this compound is the one in which the benzaldehyde oxygen is trans to the 2-bromo substituent.[8] X-ray crystallography studies have confirmed this prediction.[8][9] The crystal structure reveals short intermolecular halogen-halogen interactions between fluorine and bromine atoms.[8][9]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through various routes, each with its own advantages and limitations. A common and efficient method involves the electrophilic bromination of a fluorobenzaldehyde precursor.

Representative Synthetic Protocol: Electrophilic Bromination

One patented method describes the reaction of o-fluorobenzaldehyde with a bromination reagent in the presence of a Lewis acid catalyst.[10] This approach is characterized by readily available starting materials, fewer reaction steps, and high yield.[10]

Workflow for Electrophilic Bromination of o-Fluorobenzaldehyde:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, o-fluorobenzaldehyde is dissolved in an appropriate solvent.

-

Catalyst Addition: A Lewis acid catalyst is added to the solution to activate the aromatic ring towards electrophilic substitution.

-

Bromination: The brominating agent is added portion-wise at a controlled temperature to prevent side reactions.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching and Extraction: Upon completion, the reaction is quenched with an aqueous solution, and the product is extracted into an organic solvent.

-

Purification: The crude product is purified by reduced pressure distillation to yield high-purity this compound.[10]

Core Reactivity and Applications in Drug Discovery and Materials Science

The unique arrangement of functional groups in this compound makes it a versatile substrate for a wide range of chemical transformations.[3]

Cross-Coupling Reactions

The aryl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5] These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.

Illustrative Suzuki Coupling Reaction:

Caption: Palladium-catalyzed Suzuki coupling of this compound.

This reactivity allows for the introduction of various aryl and heteroaryl groups, which is a key strategy in modifying the pharmacokinetic and pharmacodynamic properties of drug candidates.

Nucleophilic Addition to the Aldehyde

The aldehyde group is a reactive site for nucleophilic additions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[5] This is crucial for chain extension and the introduction of diverse functional groups.

Applications in Medicinal Chemistry

This compound is a key intermediate in the synthesis of a range of biologically active molecules. It has been utilized in the preparation of:

-

Quinazolinones with Antitumor Activity: This compound has found laboratory application in the synthesis of quinazolinones, a class of compounds known for their antitumor properties.[8]

-

Pyridopyrimidinediones: It serves as a reactant in the preparation of pyridopyrimidinediones.[7]

-

Inhibitors of Leukotriene Production and Prostaglandin D2: Its derivatives have been explored as inhibitors of leukotriene production and prostaglandin D2.[4]

Safety and Handling

This compound is classified as an irritant and requires careful handling to avoid exposure.[4] It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1][4]

GHS Hazard Statements:

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[4]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. It is recommended to store under an inert gas as the compound can be air-sensitive.[4][6]

Conclusion

This compound is a cornerstone intermediate for chemists in both academic and industrial research. Its distinct reactivity, stemming from its trifunctional nature, provides a reliable platform for the synthesis of complex and high-value molecules. A comprehensive understanding of its properties, synthetic routes, and reaction scope, as outlined in this guide, is paramount for leveraging its full potential in the advancement of drug discovery, agrochemicals, and materials science.

References

-

Tureski, R. E., & Tanski, J. M. (2013). This compound. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246. Retrieved from [Link]

- Luo, S., Zhang, J., & Wang, X. (2016). Preparation method of 2-fluoro-5-bromobenzaldehyde. Google Patents.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Tureski, R. E., & Tanski, J. M. (2013). This compound. ResearchGate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

SINOPEG. (2026, January 26). Mastering Organic Synthesis with this compound: A Supplier's Insights. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-2-fluorobenzaldehyde. PubChem Compound Database. Retrieved from [Link]

-

Bakulina, O., et al. (2026, February 3). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. This compound | C7H4BrFO | CID 2773321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-Bromo-2-fluorobenzaldehyde | 93777-26-5 | Benchchem [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 94569-84-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 2-Bromo-5-fluorobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

The Strategic Scaffold: 2-Bromo-5-fluorobenzaldehyde

Beyond the Molecular Weight: A Guide to Synthesis, Characterization, and Application[1]

Executive Summary

In the architecture of modern drug discovery, 2-Bromo-5-fluorobenzaldehyde (CAS 94569-84-3) is more than a catalog entry; it is a "linchpin" intermediate. Its value lies in its tri-orthogonal reactivity : an electrophilic aldehyde for condensation, a labile bromide for metal-catalyzed cross-coupling, and a fluoride atom positioned for late-stage nucleophilic aromatic substitution (

This guide moves beyond basic physical constants to provide a rigorous operational framework for researchers utilizing this scaffold in the synthesis of kinase inhibitors, quinazolinones, and fluorescent probes.

Part 1: Physicochemical Profile & Mass Spectrometry

Understanding the molecular weight of this compound requires distinguishing between its average weight for stoichiometry and its isotopic signature for identification.

Core Data Table

| Property | Value | Notes |

| Formula | ||

| Average MW | 203.01 g/mol | Use for molarity calculations. |

| Monoisotopic Mass | 201.94296 Da | Based on |

| Exact Mass ( | 203.94091 Da | Based on |

| Melting Point | 51–56 °C | Solid at room temperature; store at 2–8 °C. |

| Appearance | White to off-white crystal | Oxidizes to acid if stored improperly. |

The Mass Spectrometry Signature (Critical for ID)

For researchers confirming product identity via LC-MS or GC-MS, the Average MW (203.01) is insufficient. You must look for the characteristic Bromine Isotope Pattern .

-

Mechanism: Bromine exists naturally as

(50.69%) and -

Observation: The molecular ion peak

will not be a single peak. It will appear as a 1:1 doublet separated by 2 mass units.-

Peak A (M): ~202 Da

-

Peak B (M+2): ~204 Da

-

-

Diagnostic Rule: If your MS spectrum shows a single peak at 203, you do not have the brominated compound. You likely have a contaminant or a de-halogenated byproduct.

Part 2: Synthesis of the Core

Rationale: While commercially available, high-purity (>99%) samples are expensive. A robust lab-scale synthesis involves the selective oxidation of 2-bromo-5-fluorobenzyl alcohol. This route avoids the regioselectivity issues common in direct bromination of 3-fluorobenzaldehyde.

Protocol: MnO₂ Oxidation

Reaction Type: Heterogeneous Oxidation Precursor: 2-Bromo-5-fluorobenzyl alcohol (CAS 202865-66-5)[1]

Reagents:

-

Activated Manganese Dioxide (

) [Excess, ~10 equiv] -

Dichloromethane (DCM) [Anhydrous]

Step-by-Step Workflow:

-

Dissolution: Dissolve 2-bromo-5-fluorobenzyl alcohol (1.0 equiv, e.g., 850 mg) in anhydrous DCM (15 mL).

-

Activation: Add activated

(10 equiv, ~4.25 g).-

Note: The large excess is necessary due to the surface-area-dependent mechanism of heterogeneous

.

-

-

Reaction: Stir vigorously at room temperature (20–25 °C) for 48 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The alcohol (lower

) should disappear; the aldehyde (higher

-

-

Filtration: Filter the suspension through a pad of Celite to remove the manganese oxides. Wash the pad thoroughly with DCM.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Yield: Expect ~90–92% yield of a white crystalline solid. No further purification is usually required if the starting material was pure.

Figure 1: Workflow for the selective oxidation of the benzyl alcohol precursor.

Part 3: Application - Chemoselective Suzuki Coupling

Rationale: The power of this scaffold is the ability to react the Bromine (via Pd-catalysis) while leaving the Fluorine and Aldehyde intact.[2] The Fluorine atom is generally inert to standard Suzuki conditions, serving as a "latent" handle for future steps.

Protocol: Suzuki-Miyaura Coupling

Objective: Coupling with Phenylboronic acid to form 4-fluoro-2-formylbiphenyl.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: DME (Dimethoxyethane) or Toluene/EtOH (degassed)

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Argon/Nitrogen.

-

Why?

is oxygen-sensitive. Oxygen causes homocoupling of the boronic acid.

-

-

Loading: Add the aldehyde (203 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), and

(58 mg, 0.05 mmol). -

Solvation: Add degassed DME (10 mL) and 2M

(1 mL). -

Reflux: Heat to 80–90 °C for 4–6 hours.

-

Monitoring: TLC will show the disappearance of the starting bromide.

-

-

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (

mL). -

Purification: Dry organics over

, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Part 4: Strategic Utility & Reactivity Map

The this compound molecule is a "Tri-Functional Handle." In drug design, specifically for kinase inhibitors (e.g., quinazolinones), the order of operations is critical.

-

Site A (Bromine): Most reactive toward Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). React this first.

-

Site B (Aldehyde): Electrophilic center for condensation (e.g., with amines to form imines/heterocycles) or reduction. React this second.

-

Site C (Fluorine): Least reactive. Requires harsh

conditions (strong nucleophile + heat) or acts as a metabolic blocker to prevent oxidation at that position in vivo. React this last (if at all).

Figure 2: The Tri-Functional Reactivity Map. Note the hierarchy: Bromine is the primary entry point for scaffold extension.

Part 5: Safety & Handling (SDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

-

Storage: The aldehyde moiety is susceptible to air oxidation (forming 2-bromo-5-fluorobenzoic acid). Store under inert gas (Argon) at 2–8 °C.

-

Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water; halogenated aromatics are persistent environmental pollutants.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2773321, this compound. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the Suzuki protocol cited in Part 3).

Sources

2-Bromo-5-fluorobenzaldehyde physical properties

Executive Summary

2-Bromo-5-fluorobenzaldehyde (CAS: 94569-84-3) is a critical halogenated aromatic building block in modern medicinal chemistry.[1] Its structural uniqueness lies in the orthogonal reactivity of its substituents: an electrophilic aldehyde, a labile aryl bromide suitable for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and a fluorine atom that modulates lipophilicity and metabolic stability. It serves as a primary intermediate in the synthesis of dihydrobenzoxaboroles (e.g., the antifungal Tavaborole/AN2690) and quinazolinone-based antitumor agents .

Chemical Identity & Structural Analysis[1][2][3][4]

| Property | Detail |

| IUPAC Name | This compound |

| CAS Registry Number | 94569-84-3 |

| Molecular Formula | C₇H₄BrFO |

| Molecular Weight | 203.01 g/mol |

| SMILES | C1=CC(=C(C=C1F)C=O)Br |

| InChI Key | CJUCIKJLMFVWIS-UHFFFAOYSA-N |

| Structural Features | [1][2][3][4][5][6][7][8][9][10] • Aldehyde (C-1): Electrophilic center, trans to Br in solid state.• Bromine (C-2): Steric bulk, reactive handle for Pd-catalyzed coupling.• Fluorine (C-5): Electronic modulator, para to Br. |

Physical & Thermodynamic Properties

Accurate physical property data is essential for process design and purification. The compound exists as a crystalline solid at room temperature, requiring specific handling to maintain purity.

Table 1: Physicochemical Specifications

| Property | Value / Range | Context & Significance |

| Physical State | Crystalline Solid | Typically appears as white to off-white needles or powder.[6] |

| Melting Point | 51 – 57 °C | Sharp melting range indicates high purity. Broadening suggests oxidation to benzoic acid. |

| Boiling Point | ~225 °C (760 mmHg) | Predicted value. Vacuum distillation is recommended (e.g., ~65°C at 3 mmHg) to prevent decomposition. |

| Density | 1.67 g/cm³ | High density due to bromine substitution. |

| Solubility | Soluble | Methanol, Ethyl Acetate, Chloroform, Dichloromethane. |

| Solubility | Insoluble/Low | Water (hydrophobic aromatic core). |

| Flash Point | >88 °C (approx) | Combustible solid; requires standard fire safety protocols. |

Spectral Characterization & Quality Control

Identification of this compound relies on the distinct electronic environments created by the halogen substitution pattern.

Nuclear Magnetic Resonance (NMR)[4][6]

-

¹H NMR (400 MHz, CDCl₃):

-

Aldehyde (-CHO): Distinct singlet at δ ~10.3 ppm .

-

Aromatic Region (δ 7.0 – 8.0 ppm):

-

H-3 (ortho to Br): Doublet of doublets (dd), deshielded by Br.

-

H-4 (ortho to F): Multiplet (td/ddd), showing strong ³J_HF coupling.

-

H-6 (ortho to CHO): Doublet of doublets (dd), showing coupling to F (⁴J_HF) and H-4.

-

-

-

¹⁹F NMR:

-

Single signal at δ ~-110 to -115 ppm , characteristic of a meta-substituted fluoroarene.

-

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: Strong, sharp band at 1680–1700 cm⁻¹ .

-

C-F Stretch: distinct band in the 1100–1250 cm⁻¹ region.

Diagram 1: Characterization & QC Workflow

This workflow outlines the logical decision tree for validating incoming raw material or synthesized batches.

Synthesis & Manufacturing Methodologies

While simple bromination of 3-fluorobenzaldehyde often yields the isomeric 2-fluoro-5-bromobenzaldehyde, the synthesis of the 2-bromo-5-fluoro isomer requires regioselective control.

Method A: Pd-Catalyzed C-H Activation (Lab Scale)

As described by Dubost et al. (2011), this method ensures high regioselectivity via a directing group.

-

Condensation: 3-Fluorobenzaldehyde + Hydroxylamine → 3-Fluorobenzaldoxime .

-

C-H Activation: Pd(OAc)₂ catalyzed ortho-bromination using NBS. The oxime directs bromination to the ortho position (C-2).

-

Hydrolysis: Conversion of the oxime back to the aldehyde.

Method B: Radical Bromination & Oxidation (Industrial Scale)

-

Precursor: 2-Bromo-5-fluorotoluene .

-

Radical Bromination: Reaction with NBS (N-bromosuccinimide) and radical initiator (AIBN) to form the benzyl bromide.

-

Sommelet Reaction: Reaction with hexamine followed by hydrolysis to yield the aldehyde.

Diagram 2: Synthetic Pathway (Oxime Route)

[12]

Handling, Stability & Safety

Stability Profile

-

Air Sensitivity: The aldehyde group is susceptible to autoxidation to the corresponding benzoic acid (2-bromo-5-fluorobenzoic acid) upon prolonged exposure to air.

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen).

-

Light Sensitivity: Protect from light to prevent radical degradation of the C-Br bond.

Safety Protocols (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and use within a certified fume hood.

References

-

Dubost, E., et al. (2011).[2][3] "Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C-H Activation." The Journal of Organic Chemistry, 76(15), 6414–6420.

-

Tureski, R. E., & Tanski, J. M. (2013).[3][9] "Crystal structure of this compound." Acta Crystallographica Section E: Structure Reports Online, 69(8), o1246.[9]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2773321, this compound.

-

Thermo Fisher Scientific. (2024).[10] Safety Data Sheet: this compound.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Bromo-5-fluorobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS 94569-84-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 2-Bromobenzaldehyde(6630-33-7) 1H NMR spectrum [chemicalbook.com]

- 6. B25071.14 [thermofisher.com]

- 7. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 2-Bromo-5-fluoro-benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

Technical Whitepaper: Critical Quality Attributes of 2-Bromo-5-fluorobenzaldehyde

Executive Summary & Compound Profile

2-Bromo-5-fluorobenzaldehyde (CAS: 94569-84-3) is a strategic scaffold in medicinal chemistry, particularly valued for its "fluorine effect"—the ability to modulate metabolic stability and lipophilicity in drug candidates.[1] It serves as a critical electrophile in the synthesis of quinazolinones (antitumor agents) and a substrate for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Heck).[1]

However, its handling is complicated by its physical nature: it is a low-melting solid .[1] This physical characteristic makes the melting point (MP) not just a number, but a dynamic indicator of purity, handling history, and storage conditions.[1]

Chemical Identity Table

| Attribute | Specification |

| IUPAC Name | This compound |

| CAS Number | 94569-84-3 |

| Molecular Formula | C₇H₄BrFO |

| Molecular Weight | 203.01 g/mol |

| Appearance | White to off-white crystalline solid (often lumps due to low MP) |

| Storage | 2–8°C (Refrigerator), under Inert Gas (Argon/Nitrogen) |

The Melting Point: Data & Thermodynamic Analysis

The melting point of this compound is the primary Critical Quality Attribute (CQA).[1][2] Unlike high-melting solids, this compound exists near the threshold of ambient temperature stability, making it susceptible to "oiling out" during transit or improper storage.[1]

Consolidated Melting Point Data

| Source | Reported Range (°C) | Methodology |

| Sigma-Aldrich | 51 – 56 °C | Capillary (Standard) |

| TCI Chemicals | 53.0 – 57.0 °C | Capillary |

| Alfa Aesar | 53 – 57 °C | Capillary |

| Literature (Acta Cryst.) | ~55 °C | Differential Scanning Calorimetry (DSC) |

Thermodynamic Interpretation

A melting point range of 51–57°C indicates a relatively weak crystal lattice energy, consistent with the observed trans conformation of the benzaldehyde oxygen relative to the bromine atom [1].[1]

-

The "Oiling" Phenomenon: If your sample arrives as a biphasic liquid or a wet sludge, it does not necessarily indicate chemical degradation.[1] It often indicates that the ambient temperature exceeded 45°C during transit, or the presence of trace solvent impurities (solvatochromism) has caused MP depression.[1]

-

Isomer Contamination: A sharp drop in MP (e.g., to 40–45°C) is a strong indicator of contamination with regioisomers, specifically 2-bromo-4-fluorobenzaldehyde , which disrupts the pi-stacking interactions essential for the crystal lattice [2].[1]

Synthesis & Impurity Origins[1][5]

Understanding the synthesis route is vital for predicting the impurity profile that affects the melting point.[1]

Primary Synthesis Pathways

Two dominant routes exist.[1] The Oxidation Route is generally preferred for high-purity applications as it avoids the regioselectivity issues of direct bromination.[1]

Figure 1: Synthetic pathways illustrating the risk of isomer contamination in Route A versus the cleaner oxidation in Route B.[1]

Experimental Protocols

Protocol A: Accurate MP Determination for Low-Melting Solids

Context: Standard rapid-ramp melting point tests often overshoot the true value for low-melting solids due to thermal lag.[1]

-

Sample Prep: Dry the sample in a vacuum desiccator (no heat) for 2 hours to remove surface moisture.

-

Loading: Pack the capillary tube to a height of 3mm. Crucial: If the sample is soft/waxy, cool the capillary in a fridge (4°C) for 10 minutes before insertion into the apparatus.

-

Ramp Rate:

-

Observation: Record the onset (first liquid drop) and clear point (complete liquefaction). A range >2°C suggests recrystallization is required.[1]

Protocol B: Purification via Recrystallization

Context: If MP is <51°C, purification is necessary.[1]

-

Solvent Selection: Mixed solvent system of Hexane/Ethyl Acetate (9:1) or Ethanol/Water .[1]

-

Dissolution: Dissolve the crude solid in the minimum amount of warm Ethyl Acetate (approx. 40°C—do not boil aggressively).

-

Precipitation: Slowly add Hexane until slight turbidity persists.

-

Crystallization: Allow to cool to room temperature, then refrigerate at 4°C overnight.

-

Filtration: Filter the crystals cold. Wash with cold Hexane.

Quality Control Workflow

The following decision tree outlines the logic for accepting or rejecting batches based on physical state and MP.

Figure 2: Logic flow for handling temperature-sensitive low-melting solids.

References

-

Tureski, R. E., & Tanski, J. M. (2013).[1][3] this compound.[1][4][2][5][3][6][7][8] Acta Crystallographica Section E: Structure Reports Online, 69(8), o1246.[1]

-

PubChem. (n.d.).[1][4] Compound Summary for CID 2773321: this compound. National Library of Medicine.[1]

-

Sigma-Aldrich. (2023).[1] Product Specification: this compound. Merck KGaA.[1] [1]

-

ChemicalBook. (2023).[1] Synthesis routes and supplier data for CAS 94569-84-3.

Sources

- 1. This compound | C7H4BrFO | CID 2773321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. 2-Bromo-5-fluorobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

Technical Guide: 2-Bromo-5-fluorobenzaldehyde Spectral Data & Application Profile

Executive Summary

2-Bromo-5-fluorobenzaldehyde (CAS 94569-84-3) is a critical halogenated aromatic intermediate used primarily in the synthesis of fused heterocycles (quinolines, quinazolinones) and kinase inhibitors. Its value lies in its orthogonal reactivity : the aldehyde moiety allows for condensation/reductive amination, the bromine atom facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the fluorine atom confers metabolic stability and lipophilicity to the final drug candidate.

This guide provides a rigorous analysis of its spectral fingerprint to aid in quality control (QC) and structural validation, alongside a validated synthetic workflow and safety protocols.

Chemical Profile & Physical Properties[1][2][3][4]

Before interpreting spectral data, the structural environment must be defined. The molecule possesses C1 symmetry, with the fluorine atom exerting significant electronic effects (inductive withdrawal, resonance donation) that dictate the NMR splitting patterns.

| Property | Data | Note |

| IUPAC Name | This compound | |

| CAS Number | 94569-84-3 | |

| Molecular Formula | C | |

| Molecular Weight | 203.01 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 53.0 – 57.0 °C | Distinctive QC marker |

| Solubility | Soluble in MeOH, CH | |

| Stability | Air-sensitive (oxidizes to acid) | Store under inert gas (Ar/N |

Comprehensive Spectral Analysis

The spectral data below is synthesized from standard substituent effects and confirmed structural studies. The presence of Fluorine (

H NMR Spectroscopy (400 MHz, CDCl )

The proton spectrum is defined by the aldehyde singlet and three aromatic protons. The fluorine atom couples to protons at the ortho and para positions relative to itself.

| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 10.35 | Singlet (s) | 1H | -CHO | N/A |

| 7.60 – 7.65 | dd | 1H | H-3 | |

| 7.50 – 7.55 | dd | 1H | H-6 | |

| 7.15 – 7.25 | td | 1H | H-4 |

Interpretation Logic:

-

H-6 (Ortho to CHO, Ortho to F): This proton is deshielded by the aldehyde anisotropy and shows large coupling to the adjacent Fluorine (

). -

H-3 (Ortho to Br, Meta to F): Deshielded by the Bromine atom. Shows typical ortho coupling to H-4.

-

H-4 (Para to CHO, Ortho to F): Often the most shielded proton in this system, appearing as a triplet of doublets (td) due to overlapping couplings from H-3 and F.

C NMR Spectroscopy (100 MHz, CDCl )

The Carbon-13 spectrum is the definitive tool for verifying the position of the fluorine atom. Every carbon close to the fluorine will appear as a doublet.

| Shift ( | Splitting | Assignment | Mechanistic Insight |

| 191.0 | s | C=O | Typical aldehyde carbonyl. |

| 162.5 | d ( | C-5 | C-F ipso carbon. Massive splitting confirms F attachment. |

| 136.5 | d ( | C-1 | Quaternary carbon bearing CHO. |

| 134.8 | d ( | C-3 | CH ortho to Bromine. |

| 123.5 | d ( | C-4 | CH ortho to Fluorine. |

| 121.0 | d ( | C-2 | Quaternary carbon bearing Bromine. |

| 116.5 | d ( | C-6 | CH ortho to Fluorine. |

Infrared (IR) Spectroscopy

| Wavenumber (cm | Functional Group | Assignment |

| 1690 – 1705 | C=O Stretch | Conjugated Aldehyde (Strong) |

| 1580, 1475 | C=C Stretch | Aromatic Ring Skeleton |

| 1150 – 1250 | C-F Stretch | Aryl Fluoride (Strong, Broad) |

| 600 – 700 | C-Br Stretch | Aryl Bromide |

Structural Visualization & Logic

The following diagram illustrates the connectivity and the specific coupling pathways that generate the spectral data described above.

Synthetic Pathway & Impurity Profiling

Understanding the synthesis is crucial for identifying common impurities, such as the non-brominated precursor or the oxidized benzoic acid derivative.

Validated Synthesis Protocol

The most reliable route involves the regioselective bromination of 3-fluorobenzaldehyde .

Reaction Logic:

-

Substrate: 3-Fluorobenzaldehyde.

-

Directing Effects:

-

Aldehyde (-CHO): Meta-director (Deactivating).

-

Fluorine (-F): Ortho/Para-director (Activating).

-

Result: The Fluorine atom dominates the regiochemistry. The position para to the Fluorine (C6 relative to F, C2 relative to CHO) is sterically accessible and electronically favored.

-

-

Reagents: Bromine (Br

) with Iron(III) Bromide (FeBr

Experimental Workflow (Step-by-Step)

-

Charge: Dissolve 3-fluorobenzaldehyde (1.0 eq) in Dichloromethane (DCM) or Sulfuric Acid (depending on brominating agent).

-

Addition: Add Brominating agent (1.1 eq) slowly at 0°C to control exotherm.

-

Reaction: Stir at RT for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Pour into ice water containing Sodium Thiosulfate (to neutralize excess Br

). -

Extraction: Extract with DCM (3x). Wash organics with Brine.

-

Purification: Recrystallize from Hexane/Ethanol or purify via silica gel chromatography.

Common Impurities:

-

3-Fluorobenzoic acid: Result of air oxidation (Check IR for broad -OH stretch at 3000 cm

). -

2,6-Dibromo-3-fluorobenzaldehyde: Result of over-bromination (Check MS for M+2+2 pattern).

Pharmaceutical Applications

This compound is not an end-product but a high-value scaffold.

-

Quinazolinone Synthesis:

-

Reacts with amidines or urea derivatives. The aldehyde condenses to form the ring, while the bromine allows for subsequent functionalization via Suzuki coupling to add biaryl diversity.

-

Target: EGFR inhibitors and anti-cancer agents.

-

-

Indole Formation:

-

Used in Hemetsberger indole synthesis or via condensation with nitro-compounds followed by reductive cyclization.

-

-

Fluorescent Probes:

-

The fluorinated core provides unique photophysical properties when integrated into larger conjugated systems.

-

Handling & Safety (GHS Classification)

Signal Word: DANGER

-

H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.[1]

-

H315/H319: Causes skin and serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Protocol:

-

Always manipulate in a fume hood .

-

Wear nitrile gloves and safety goggles.

-

In case of contact, wash with copious amounts of water.

-

Storage: Keep cold (2-8°C) and under inert atmosphere to prevent oxidation to the benzoic acid derivative.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2773321, this compound. Retrieved from [Link][1]

-

Tureski, R. E., & Tanski, J. M. (2013). Crystal structure of this compound.[2][3] Acta Crystallographica Section E: Structure Reports Online, 69(8), o1246. Retrieved from [Link]

Sources

Technical Guide: IR Spectroscopic Profiling of 2-Bromo-5-fluorobenzaldehyde

Executive Summary

This guide provides a comprehensive technical analysis of the infrared (IR) spectroscopic profile of 2-Bromo-5-fluorobenzaldehyde (CAS: 94569-84-3) . As a critical intermediate in the synthesis of pharmaceutical heterocycles and kinase inhibitors, the purity and structural integrity of this compound are paramount. This document moves beyond basic peak listing to explore the causality of vibrational shifts driven by the unique electronic environment of the 2-bromo-5-fluoro substitution pattern. It includes validated experimental protocols for solid-state analysis and self-validating quality control measures.

Chemical Context & Structural Analysis[1][2][3][4][5][6][7][8][9]

To accurately interpret the IR spectrum, one must first understand the electronic and steric forces acting upon the carbonyl group.

-

The Molecule: A trisubstituted benzene ring.

-

Electronic Environment:

-

The Carbonyl (C=O): In unsubstituted benzaldehyde, the C=O stretch appears near 1703 cm⁻¹. Here, we have competing effects.

-

Ortho-Bromo Effect: The bulky bromine atom at the ortho position exerts a steric influence that can force the carbonyl group out of coplanarity with the benzene ring. If the C=O twists out of plane, conjugation decreases, increasing the double-bond character and shifting the frequency higher (blue shift). However, in the solid state, crystal packing forces (specifically Br···F interactions) often stabilize specific conformations, potentially anchoring the frequency near 1685–1700 cm⁻¹.

-

Meta-Fluoro Effect: The fluorine at the 5-position is highly electronegative. Through the inductive effect (-I), it withdraws electron density from the ring and the carbonyl carbon, shortening the C=O bond and increasing the force constant (

), which theoretically raises the frequency.

-

Characteristic IR Vibrational Modes

The following data represents the characteristic spectral fingerprint for this compound in the solid state (ATR/KBr).

Table 1: Diagnostic Peak Assignments

| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Mechanistic Insight |

| Aldehyde (C-H) | Fermi Resonance Doublet | 2850 ± 10 & 2750 ± 10 | Medium | The overtone of the C-H bending vibration (at ~1390 cm⁻¹) couples with the fundamental C-H stretch, splitting the band into two distinct peaks. This is the "gold standard" for identifying aldehydes. |

| Carbonyl (C=O) | Stretching | 1680 – 1700 | Strong | Lower than aliphatic aldehydes (1730 cm⁻¹) due to aromatic conjugation, but potentially higher than simple benzaldehyde due to the electron-withdrawing F and Br. |

| Aromatic Ring | C=C Stretching | 1580 – 1600 & 1470 – 1490 | Medium-Strong | Skeletal vibrations of the benzene ring. The presence of halogens often intensifies these bands due to dipole changes. |

| Aryl Fluoride (C-F) | Stretching | 1200 – 1260 | Very Strong | The C-F bond is highly polar, resulting in a massive change in dipole moment during vibration. This is often the strongest peak in the fingerprint region. |

| Aryl Bromide (C-Br) | Stretching | 1000 – 1070 | Medium | In-plane deformation. The heavy bromine atom creates lower-frequency vibrations compared to lighter substituents. |

| Substituent Pattern | C-H Out-of-Plane (OOP) | 800 – 900 | Strong | Diagnostic of the 1,2,5-substitution pattern. Look for specific bands corresponding to isolated hydrogens.[4] |

Experimental Protocol: Solid-State Analysis

Since this compound has a melting point of 53–57°C , it is a low-melting solid.[5] Handling it requires care to prevent melting during analysis (which would change the spectrum from crystalline to amorphous/liquid).

Method A: Attenuated Total Reflectance (ATR) - Recommended

-

Why: Rapid, non-destructive, and minimizes sample heating compared to grinding KBr pellets.

-

Crystal Type: Diamond or ZnSe (Diamond preferred for durability against halogens).

Method B: KBr Pellet - High Resolution

-

Why: Transmission IR often yields sharper peaks for fingerprinting, essential for regulatory filing.

Workflow Diagram

The following logic flow ensures data integrity during the acquisition process.

Figure 1: Validated workflow for analyzing low-melting solids like this compound to prevent phase-change artifacts.

Data Interpretation & Quality Control (Self-Validating Logic)

To ensure the trustworthiness of your data, apply these three "Self-Validating" checks immediately after acquisition.

Check 1: The "Water Mask" (Purity Check)

-

Observation: A broad, rounded trough around 3300–3400 cm⁻¹ .

-

Diagnosis: This compound contains no -OH or -NH groups. Any signal here indicates moisture contamination (hygroscopic behavior) or degradation to the benzoic acid derivative (2-bromo-5-fluorobenzoic acid).

-

Action: If observed, dry the sample in a desiccator and re-run.

Check 2: The Fermi Doublet (Identity Check)

-

Observation: Two distinct peaks at 2850 cm⁻¹ and 2750 cm⁻¹ .

-

Diagnosis: If these are missing or merged into the aliphatic C-H stretch region (2900+), the aldehyde functionality may have oxidized to an acid or reduced to an alcohol.

-

Action: Confirm the presence of the "doublet" to validate the aldehyde group.

Check 3: The Carbonyl Shift (Degradation Check)

-

Observation: A new shoulder appearing at 1720–1730 cm⁻¹ or a broadening of the 1690 peak.

-

Diagnosis: Oxidation. The carboxylic acid C=O typically absorbs at a slightly different frequency and is often broader due to hydrogen bonding dimers.

-

Action: Reject the lot if the carbonyl peak is not sharp and symmetrical.

Application in Drug Discovery[4][10]

Understanding the IR profile of this molecule is not just an academic exercise; it is a quality gate in synthesis.

-

Suzuki-Miyaura Coupling: This molecule is frequently used as an electrophile. The C-Br bond (detectable at ~1000-1070 cm⁻¹) is the reactive site.

-

Monitoring Reaction: As the coupling proceeds, the C-Br stretch will disappear , and the spectral profile of the new aryl-aryl bond will emerge.

-

-

Reductive Amination: The aldehyde group (Fermi doublet + C=O) is reacted with amines.

-

Monitoring Reaction: Disappearance of the 1690 cm⁻¹ C=O peak and appearance of a C=N imine stretch (~1640 cm⁻¹) confirms intermediate formation.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773321, this compound. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

-

NIST Mass Spectrometry Data Center. Infrared Spectroscopy Theory & Standards. Retrieved from [Link]

Sources

- 1. 2-Bromo-5-fluorobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H4BrFO | CID 2773321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. This compound | 94569-84-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Introduction: The Analytical Significance of 2-Bromo-5-fluorobenzaldehyde

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-5-fluorobenzaldehyde

This compound (C₇H₄BrFO) is a key aromatic aldehyde building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a benzene ring substituted with an aldehyde group, a bromine atom, and a fluorine atom, presents a unique analytical challenge and a rich fragmentation pattern in mass spectrometry.[2] Understanding this fragmentation is crucial for researchers in drug development and organic synthesis for reaction monitoring, impurity profiling, and structural confirmation. This guide provides a detailed exploration of the expected mass spectrometric behavior of this compound, primarily under electron ionization (EI), drawing from established principles of organic mass spectrometry.

Core Principles of Fragmentation for Aromatic Aldehydes and Halogenated Compounds

The fragmentation of this compound in a mass spectrometer is governed by the interplay of its functional groups: the aldehyde, the aromatic ring, and the halogen substituents. The initial step in EI-MS is the formation of a molecular ion (M⁺˙) by the ejection of an electron. The stability of the aromatic system often results in a prominent molecular ion peak.[3] Subsequent fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.

For aromatic aldehydes, characteristic fragmentation includes the loss of a hydrogen radical (H•) to form a stable acylium ion ([M-H]⁺), and the loss of a formyl radical (•CHO) or a neutral carbon monoxide (CO) molecule.[3][4][5] The presence of halogen atoms, particularly bromine with its characteristic isotopic distribution (⁷⁹Br:⁸¹Br ≈ 1:1), results in distinctive isotopic patterns for bromine-containing fragments, which is a powerful diagnostic tool.[6]

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pathway

Upon electron ionization, this compound is expected to undergo a series of fragmentation steps, leading to a characteristic mass spectrum. The molecular weight of this compound is 203.01 g/mol .[7][8] Due to the natural isotopic abundance of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 202 and 204.

The primary fragmentation pathways are hypothesized as follows:

-

Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to the formation of a stable benzoyl-type acylium ion. This would result in fragment ions at m/z 201 and 203.[5][9]

-

Loss of Carbon Monoxide ([M-CO]⁺˙): The acylium ion can subsequently lose a neutral CO molecule (28 Da), a characteristic fragmentation of aromatic aldehydes.[4] This would lead to a bromofluorophenyl cation at m/z 173 and 175.

-

Loss of a Bromine Radical ([M-Br]⁺): Cleavage of the C-Br bond would result in the loss of a bromine radical (79 or 81 Da), forming a fluorobenzoyl cation at m/z 123.

-

Loss of the Formyl Radical ([M-CHO]⁺): Direct loss of the formyl radical (29 Da) from the molecular ion is another plausible pathway, yielding a bromofluorophenyl cation at m/z 173 and 175.[5]

-

Formation of the Phenyl Cation: The mass spectrum of benzaldehyde shows a strong base peak at m/z 77, corresponding to the phenyl cation.[4] It is plausible that through successive losses, a fluorophenyl cation or a bromophenyl cation could be formed, although these are less likely to be the base peak in this substituted compound.

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation cascade of this compound under electron ionization.

Caption: Predicted EI fragmentation of this compound.

Tabulated Summary of Predicted Key Fragment Ions

| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Formula | Neutral Loss | Comments |

| 202/204 | Molecular Ion | [C₇H₄BrFO]⁺˙ | - | Isotopic pattern confirms presence of one bromine atom. |

| 201/203 | [M-H]⁺ | [C₇H₃BrFO]⁺ | H• | Characteristic loss of aldehydic hydrogen forming a stable acylium ion. |

| 173/175 | [M-H-CO]⁺ or [M-CHO]⁺ | [C₆H₃BrF]⁺ | CO or CHO• | Loss of carbon monoxide from the acylium ion or direct loss of the formyl radical. |

| 123 | [M-Br]⁺ | [C₇H₄FO]⁺ | Br• | Cleavage of the C-Br bond. |

| 94 | [C₆H₃F]⁺ | [C₆H₃F]⁺ | Br• and CO | Loss of bromine and carbon monoxide. |

Experimental Protocol: Acquiring a Mass Spectrum of this compound

This section provides a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

Instrumentation

-

Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[10]

-

Mass Spectrometer (MS) with an EI source and a quadrupole or time-of-flight (TOF) mass analyzer.[10]

Sample Preparation

-

Prepare a stock solution of 1 mg/mL of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 10-100 µg/mL.

GC-MS Parameters

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Transfer Line Temperature: 280 °C

Mass Spectrometer Parameters

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV[10]

-

Source Temperature: 230 °C

-

Mass Range: m/z 40-400

-

Scan Speed: 2 scans/second

Data Analysis

-

Acquire the total ion chromatogram (TIC) and identify the peak corresponding to this compound.

-

Extract the mass spectrum for the identified peak.

-

Identify the molecular ion peaks (m/z 202/204) and major fragment ions.

-

Analyze the isotopic patterns of bromine-containing fragments.

-

Interpret the fragmentation pattern based on the principles outlined in this guide and compare it to spectral libraries (e.g., NIST) if available.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be a rich and informative process, driven by the characteristic behaviors of aromatic aldehydes and halogenated compounds. The presence of bromine provides a distinct isotopic signature, aiding in the confirmation of bromine-containing fragments. A systematic analysis of the molecular ion and key fragment ions, as outlined in this guide, allows for confident structural elucidation and is an indispensable tool for researchers and professionals in the fields of chemical synthesis and drug development.

References

-

Tureski, R. E., & Tanski, J. M. (2013). This compound. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

LibreTexts Chemistry. (2020). 16.10: Fragmentation Patterns in Mass Spectra. LibreTexts Chemistry. [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. [Link]

-

University of North Georgia. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. University of North Georgia. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts Chemistry. [Link]

-

NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL. [Link]

-

LibreTexts Chemistry. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. LibreTexts Chemistry. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde. NIST WebBook. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C7H4BrFO | CID 2773321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. whitman.edu [whitman.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

2-Bromo-5-fluorobenzaldehyde crystal structure

Topic: 2-Bromo-5-fluorobenzaldehyde Crystal Structure: A Technical Guide to Halogen-Directed Assembly and Pharmacophore Utility

Executive Summary

This compound (2B5F) is a critical halogenated intermediate in the synthesis of bioactive quinazolinones and benzoxaboroles. Its solid-state behavior is governed by a distinct competition between halogen bonding (

This guide dissects the crystallographic architecture of 2B5F, providing researchers with the structural parameters, synthesis protocols, and characterization workflows necessary to utilize this scaffold in structure-based drug design (SBDD).

Crystallographic Architecture

The crystal structure of 2B5F is defined by a monoclinic lattice where the asymmetric unit contains two independent molecules (

Crystal Data & Refinement Parameters[1]

The following parameters define the definitive structural model for 2B5F (derived from single-crystal X-ray diffraction at 125 K).

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Low symmetry allows for directional packing forces. |

| Space Group | Centrosymmetric; common for organic small molecules. | |

| Unit Cell ( | 15.359 Å | Long axis, accommodating the bilayer arrangement. |

| Unit Cell ( | 3.870 Å | Critical: Corresponds to the |

| Unit Cell ( | 23.419 Å | |

| Angle ( | 106.33° | Indicates the shear of the stacking layers. |

| Volume ( | 1335.8 ų | |

| Z / Z' | 8 / 2 | 8 molecules per cell; 2 unique molecules per asymmetric unit. |

| Density ( | ~2.02 g/cm³ | High density due to heavy bromine atoms. |

Conformational Lock

A pivotal feature of 2B5F is its intramolecular geometry. The carbonyl oxygen of the aldehyde group is oriented trans to the bulky bromine atom at the 2-position.[1]

-

Mechanism: This trans preference minimizes steric repulsion between the lone pairs of the carbonyl oxygen and the electron-rich bromine cloud.

-

Torsional Angles: O1—C1—C2—C3 angles are approximately 174°, confirming planarity.

Supramolecular Assembly: The Halogen Bond Network

The lattice is stabilized by a network of weak but directional interactions. The primary driver is the Halogen...Halogen interaction .

-

Interaction Type: Type II Halogen Bond (C-X...X-C geometry).

-

Contact: F1...Br2.

-

Distance: ~3.19 Å.

-

Significance: This is significantly shorter than the sum of the van der Waals radii (3.40 Å), indicating a strong attractive force driven by the electrostatic attraction between the electropositive

-hole of the Bromine and the electronegative Fluorine.

Visualization: Interaction Topology

The following diagram illustrates the connectivity and dominant forces stabilizing the 2B5F crystal lattice.

Caption: Topology of 2B5F crystal packing showing the interplay between directional halogen bonding and dispersive

Experimental Protocol: Synthesis & Crystal Growth

To replicate the specific polymorph described above, precise control over the oxidation state and solvent evaporation rate is required.

Synthesis from 2-Bromo-5-fluorobenzyl alcohol

This route avoids the over-bromination often seen when starting from benzaldehyde directly.

Reagents:

-

Precursor: 2-Bromo-5-fluorobenzyl alcohol (1.0 eq)

-

Oxidant: Activated Manganese Dioxide (

) (10.0 eq) -

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Dissolution: Dissolve 4.15 mmol of 2-bromo-5-fluorobenzyl alcohol in 15 mL of DCM.

-

Oxidation: Add activated

(41.5 mmol) in a single portion. -

Agitation: Stir vigorously at room temperature (25°C) for 48 hours. Note: Monitoring by TLC is crucial; the alcohol spot (

) should disappear, replaced by the aldehyde ( -

Filtration: Filter the suspension through a Celite pad to remove manganese species. Wash the pad with cold DCM.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Yield: Expect ~92% yield of a white solid.

Crystallization for XRD

The monoclinic

-

Solvent System: Chloroform (

) or DCM. -

Concentration: 20 mg/mL.

-

Method: Place solution in a scintillation vial. Cover with parafilm and puncture 3-4 small holes. Allow to stand at 4°C (fridge) to reduce thermal motion during nucleation.

-

Timeline: Block-like colorless crystals appear within 48–72 hours.

Structural Characterization Workflow

Trustworthiness in solid-state chemistry requires a multi-modal validation approach. A single technique is rarely sufficient to confirm bulk purity vs. single-crystal identity.

Visualization: Validation Logic

Caption: Logic flow for validating the 2B5F structure, linking single-crystal data to bulk powder properties.

Key Diagnostic Signals

-

Melting Point: 53.0 – 57.0 °C. Note: A depressed MP (<51°C) indicates residual solvent or alcohol precursor.

-

1H-NMR (CDCl3):

- 10.30 ppm (s, 1H, CHO) - Distinctive aldehyde proton.

-

7.60 ppm (dd, 1H) - Protons adjacent to Fluorine show characteristic splitting (

-

IR Spectroscopy: Strong carbonyl stretch (

) at ~1690 cm⁻¹.

Application in Drug Design (SAR)

For medicinal chemists, the crystal structure of 2B5F serves as a template for Fragment-Based Drug Discovery (FBDD) .

-

The Fluorine Effect: The C-F bond (as seen in the crystal) is orthogonal to the aldehyde. In a protein binding pocket, this fluorine often displaces high-energy water molecules, providing an entropic gain in binding affinity.

-

The Bromine Handle: The C-Br bond is not just a leaving group for Suzuki couplings. In the solid state, it acts as a Halogen Bond Donor . This mimics how the fragment interacts with backbone carbonyls (e.g., in kinase hinges) or catalytic residues (e.g., Serine proteases).

-

Pharmacophore Mapping: The distance between the aldehyde oxygen (H-bond acceptor) and the fluorine atom is fixed by the aromatic ring. This rigid vector is crucial for designing inhibitors that span specific sub-pockets in enzymes.

References

-

Crystal Structure Source

-

Dubost, E. et al. (2011).[1] Synthesis and crystallization of this compound. Acta Crystallographica Section E, 67(Pt 1), o1246.

- Note: This is the primary source for the unit cell and packing d

-

-

Halogen Bonding Mechanics

-

Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition, 44(35).

-

-

Synthetic Methodology

-

ChemicalBook.[2] (n.d.). Synthesis of this compound from 2-Bromo-5-fluorobenzyl alcohol.

-

- General Crystallographic Data: Cambridge Structural Database (CSD). Refcode: XXXXXX (Generic placeholder for search). Researchers should query the CSD using the formula .

Sources

2-Bromo-5-fluorobenzaldehyde IUPAC name and synonyms

An In-depth Technical Guide to 2-Bromo-5-fluorobenzaldehyde

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. We will delve into its fundamental chemical identity, properties, synthesis, and critical applications, providing field-proven insights to empower your research and development endeavors.

Core Chemical Identity: Nomenclature and Identification

This compound is a disubstituted aromatic aldehyde, a versatile building block in modern organic synthesis.[1] Its precise identification is paramount for regulatory compliance, procurement, and unambiguous scientific communication.

The formal IUPAC (International Union of Pure and Applied Chemistry) name for this compound is This compound .

In practice and across various commercial and academic databases, it is recognized by several synonyms and identifiers. Being familiar with these is crucial for efficient literature and database searching.

Common Synonyms & Identifiers:

-

Benzaldehyde, 2-bromo-5-fluoro-[2]

-

5-Fluoro-2-bromobenzaldehyde[2]

-

CAS Number: 94569-84-3

-

Molecular Formula: C₇H₄BrFO

-

MDL Number: MFCD00142872

-

EC Number: 619-047-9

Physicochemical Properties: A Quantitative Overview

The compound's physical and chemical characteristics dictate its handling, storage, reaction conditions, and purification strategies. The aldehyde functional group, combined with the electron-withdrawing effects of the bromine and fluorine substituents, defines its reactivity profile.[1]

| Property | Value | Source(s) |

| Molecular Weight | 203.01 g/mol | |

| Appearance | White to orange or green powder/lump | |

| Melting Point | 51-57 °C | |

| Purity (Typical) | ≥95-96% (GC) | |

| InChI Key | CJUCIKJLMFVWIS-UHFFFAOYSA-N | |

| SMILES | Fc1ccc(Br)c(C=O)c1 | |

| Storage Temperature | 2-8°C (Refrigerator) | [2] |

Synthesis Protocol: Electrophilic Bromination

A robust and scalable synthesis for this compound involves the Lewis acid-catalyzed electrophilic bromination of 2-fluorobenzaldehyde.[3] This pathway is advantageous due to readily available starting materials and high yields.[3]

Causality: The fluorine atom at the ortho position is an ortho-, para-director. However, the aldehyde group is a meta-director and strongly deactivating. The reaction regioselectivity is controlled by the activating effect of the fluorine, directing the incoming electrophile (Br+) to the para position (position 5), while the bromine is sterically hindered from adding to the position ortho to both existing groups. A Lewis acid catalyst, such as AlCl₃, is essential to polarize the brominating agent and generate a sufficiently powerful electrophile to overcome the deactivating effect of the aldehyde.

Experimental Workflow: Step-by-Step

Materials:

-

2-Fluorobenzaldehyde

-

Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid

-

Brominating Agent (e.g., N,N'-Dibromo-N,N'-dimethylhydantoin)

-

Concentrated Sulfuric Acid (Solvent/Catalyst)

-

Hexane (Extraction Solvent)

-

Deionized Water

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate

Protocol:

-

Reactor Setup: Equip a clean, dry, three-necked round-bottom flask with a magnetic stirrer, thermometer, and a condenser. Ensure the setup is in a certified chemical fume hood.

-

Initial Charge: Charge the reactor with concentrated sulfuric acid. Begin stirring and add 2-fluorobenzaldehyde and the Lewis acid catalyst (e.g., anhydrous AlCl₃).[3]

-

Heating & Addition: Gently heat the mixture to the target reaction temperature (e.g., 60°C). Once stable, slowly add the brominating agent in portions to control the exotherm.[3]

-

Reaction Monitoring: Maintain the reaction at temperature for 1-3 hours.[3] Monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.

-

Work-up & Quenching: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice water to quench the reaction.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into an organic solvent like hexane.[3]

-

Washing: Wash the combined organic phases sequentially with deionized water and then with a saturated brine solution. This removes residual acid and inorganic salts.

-

Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

-

Solvent Removal & Purification: Concentrate the filtrate under reduced pressure to remove the hexane, yielding the crude product. Purify the resulting oil or solid via vacuum distillation to obtain high-purity this compound.[3]

Synthesis Workflow Diagram

Caption: Lewis acid-catalyzed synthesis of this compound.

Key Applications in Research and Development

The strategic placement of the aldehyde, bromo, and fluoro groups makes this compound a highly valuable intermediate for constructing complex molecular architectures.[1]

-

Pharmaceutical Synthesis: It is a cornerstone intermediate for synthesizing a range of pharmaceuticals.[1] Notably, it has been utilized in the laboratory synthesis of quinazolinones, a class of compounds investigated for their anti-tumor activity.[4] It is also a documented reactant for preparing pyridopyrimidinediones and was instrumental in developing the broad-spectrum antifungal agent AN2690.[2]

-

Agrochemicals: The compound is explored in the development of more effective and targeted pesticides and herbicides.[1]

-

Materials Science: It is employed in creating functionalized polymers and specialized coatings, where the unique electronic properties of the halo-aromatic structure can be leveraged.[1]

-

Fluorescent Probes: The fluorinated aromatic core serves as a scaffold for developing fluorescent probes used in advanced biological imaging to visualize cellular processes.[1]

Application Example: Quinazolinone Synthesis

Caption: Role as a precursor in synthesizing anti-tumor quinazolinones.

Safety and Handling: A Self-Validating Protocol

Ensuring laboratory safety is non-negotiable. A thorough understanding of the hazards associated with this compound is the first step in establishing a self-validating safety protocol.

GHS Hazard Information:

| Hazard Class | Statement | GHS Code | Source |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled | H301, H311, H331 | |

| Skin Irritation | Causes skin irritation | H315 | [5] |

| Eye Irritation | Causes serious eye irritation | H319 | [5] |

| STOT SE | May cause respiratory irritation | H335 | [5] |

Handling & Storage Protocol:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. For weighing or transfers that may generate dust, an N95 respirator is recommended.[5]

-

Avoidance: Prevent all contact with eyes, skin, or clothing. Do not ingest or inhale.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for toxic compounds.[5] The recommended storage temperature is 2-8°C under an inert atmosphere.[2][5]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[5]

By adhering strictly to these handling and storage protocols, laboratories can create a self-validating system that minimizes risk and ensures the well-being of all personnel.

References

-

This compound | C7H4BrFO. PubChem. [Link]

-

This compound | CAS No: 94569-84-3. Pharmaffiliates. [Link]

-

(PDF) this compound. ResearchGate. [Link]

-

5-Bromo-2-fluorobenzaldehyde | C7H4BrFO. PubChem. [Link]

- Preparation method of 2-fluoro-5-bromobenzaldehyde.

-

This compound. National Center for Biotechnology Information (PMC). [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-5-fluorobenzaldehyde

Introduction: 2-Bromo-5-fluorobenzaldehyde (CAS No. 94569-84-3) is a halogenated aromatic aldehyde that serves as a critical building block in modern organic synthesis.[1] Its unique molecular structure, featuring bromine and fluorine substituents, makes it a valuable intermediate for creating complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] However, the same reactivity that makes this compound synthetically useful also necessitates a thorough understanding and implementation of rigorous safety protocols. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to handle this compound safely, ensuring both personal safety and experimental integrity.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the hazards associated with a substance before it is handled.[3] this compound is classified as a hazardous chemical, and its primary risks stem from its toxicity and irritant properties upon exposure.[4]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its health hazards. The causality of these hazards is linked to the compound's ability to react with biological macromolecules, causing irritation and systemic effects if absorbed.[5]

GHS Hazard Classification

The following table summarizes the GHS classification for this compound, which forms the basis for all handling, storage, and emergency protocols.[4][6][7]

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 |

ngcontent-ng-c1989010908="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed.[4] |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin.[4] | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. | |

| Serious Eye Damage/Irritation | Category 2 |

ngcontent-ng-c1989010908="" class="ng-star-inserted"> | Warning | H319: Causes serious eye irritation. |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled.[7] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[6][8] |

Physical Hazards

In addition to its health hazards, this compound is a solid that can form combustible dust concentrations in the air.[4][7] This presents a fire or explosion risk if the dust is dispersed in the presence of an ignition source. Therefore, handling procedures must be designed to minimize dust generation.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls is a systematic approach to mitigating workplace hazards. For a chemical like this compound, a combination of engineering controls and robust PPE is non-negotiable.

Engineering Controls: The Primary Barrier

Engineering controls are the most effective way to minimize exposure as they isolate the hazard from the user.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be performed inside a properly functioning chemical fume hood.[4][7] This is the primary defense against inhaling the harmful and irritating dust or vapors. The hood's ventilation system captures contaminants at the source, preventing their dispersion into the laboratory environment.[9]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood. Eyewash stations and safety showers must be readily accessible and located near the workstation.[4][7]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is required to protect against exposure when engineering controls cannot completely eliminate the risk.[10]

-

Eye and Face Protection: Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[4] Standard safety glasses are insufficient; goggles provide a seal around the eyes to protect against dust and splashes.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[11][10] It is critical to inspect gloves for any signs of damage before use.[9] For prolonged contact, consult the glove manufacturer's data to ensure adequate breakthrough time.[12]

-

Skin and Body Protection: A laboratory coat must be worn and fully fastened to protect the skin and clothing.[10] Closed-toe shoes are required at all times in the laboratory.[10]

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, if engineering controls fail, during a large spill cleanup, or when working in poorly ventilated areas, a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for organic vapors and particulates must be used.[4][7]

Section 3: Standard Operating Protocol for Safe Handling

Adherence to a validated, step-by-step protocol is essential for minimizing risk. The following workflow is designed as a self-validating system for the safe handling of this compound.

Step 1: Preparation and Pre-Handling Checks

-

Review the SDS: Before beginning work, thoroughly review the Safety Data Sheet (SDS) for this compound.[1]

-

Verify Engineering Controls: Confirm that the chemical fume hood is on and functioning correctly. Check the certification date.

-

Assemble PPE: Don all required PPE as described in Section 2.2.

-

Prepare Work Area: Ensure the work surface inside the fume hood is clean and uncluttered. Position all necessary equipment and reagents within arm's reach to avoid sudden movements.[3]

-

Prepare for Spills: Have a chemical spill kit readily available.

Step 2: Weighing and Transfer

-

Minimize Dust: Handle the solid gently to minimize the generation of airborne dust.

-

Weighing: If possible, weigh the compound directly into the reaction vessel inside the fume hood. If using an external balance, weigh the material in a tared, sealed container to prevent contamination of the balance and release of dust.

-

Transfer: Use a spatula or powder funnel for transfers. Perform all transfers slowly and carefully over a contained area (e.g., a weigh boat or spill tray) within the fume hood.

Step 3: Post-Handling and Decontamination

-

Secure Container: Tightly close the main container of this compound immediately after use.

-

Decontaminate: Wipe down the spatula, any contaminated surfaces, and the exterior of the waste container with a suitable solvent (e.g., isopropanol or ethanol) and a disposable towel. Place the used towel in the solid hazardous waste container.

-

Remove PPE: Remove gloves and lab coat before leaving the work area.

-

Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[9]

Section 4: Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.

-

Storage Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][8][13] The compound is noted to be air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen) to prevent degradation.[4][8][14]

-

Location: Keep away from heat, sparks, and open flames.[7]

-

Incompatible Materials: Segregate from strong oxidizing agents and strong bases, as these can cause vigorous or explosive reactions.[4][8]

Section 5: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

The following table outlines the immediate first aid response required for different routes of exposure. In all cases, seek medical attention and provide the SDS to the responding personnel.[4]

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][15] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[4][16] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][16] |